3-Amino-3-(2-hydroxyphenyl)propanoic acid

Overview

Description

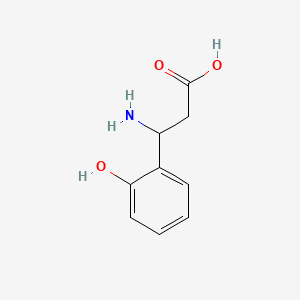

3-Amino-3-(2-hydroxyphenyl)propanoic acid: is a β-amino acid comprising propionic acid with amino and 2-hydroxyphenyl groups attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-(2-hydroxyphenyl)propanoic acid typically involves the reaction of malonic acid with 2-hydroxybenzaldehyde. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(2-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Chemistry

3-Amino-3-(2-hydroxyphenyl)propanoic acid serves as a crucial building block in organic synthesis. Its versatile chemical reactivity allows it to undergo various reactions, making it valuable for creating complex organic molecules.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxyl to ketone/aldehyde | Potassium permanganate, Chromium trioxide |

| Reduction | Reduces carboxylic acid to alcohol | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Amino group participates in nucleophilic substitution | Amines, thiols |

These reactions demonstrate the compound's utility in synthesizing derivatives with potential applications in pharmaceuticals and fine chemicals.

Biological Research

In biological contexts, this compound has been studied for its role in metabolic pathways and interactions with enzymes. It may act as a substrate for specific enzymes, leading to the formation of biologically active metabolites that influence cellular processes.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, derivatives have been tested against non-small cell lung cancer (NSCLC) cell lines (A549), showing significant cytotoxicity and reduced cell migration.

Case Study: Anticancer Activity of Derivatives

In a study evaluating various derivatives:

- Compound 20 exhibited an IC50 value of 15 µM and reduced cell migration by 50%.

- Compound 22 showed an IC50 value of 20 µM but had no significant effect on cell migration.

Table 2: Anticancer Activity of Derivatives

| Compound ID | IC50 (µM) | Effect on Cell Migration |

|---|---|---|

| Compound 20 | 15 | Reduced by 50% |

| Compound 22 | 20 | No significant effect |

These findings suggest that the compound and its derivatives warrant further exploration for therapeutic applications in cancer treatment.

Antioxidant Properties

The antioxidant properties of this compound have also been investigated. In vitro assays demonstrated that certain derivatives could effectively scavenge free radicals, indicating potential protective effects against oxidative stress.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its chirality is particularly valuable in the production of chiral drugs, which are increasingly important in modern medicine.

Mechanism of Action

The mechanism of action of 3-amino-3-(2-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by generating reactive oxygen species and activating caspase pathways .

Comparison with Similar Compounds

3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but with the hydroxy group at the 4-position.

3-(2-Hydroxyphenyl)propionic acid: Lacks the amino group but shares the hydroxyphenyl moiety. It is used as a growth substrate for various strains of E.

Uniqueness: 3-Amino-3-(2-hydroxyphenyl)propanoic acid is unique due to the presence of both amino and hydroxy groups at specific positions, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Biological Activity

3-Amino-3-(2-hydroxyphenyl)propanoic acid, also known as L-β-Homo-β-(2-hydroxyphenyl)glycine, is an amino acid derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by recent research findings and case studies.

1. Chemical Structure and Properties

The compound features a phenolic moiety, which is significant for its biological activity. The hydroxyl group on the aromatic ring enhances its potential for various interactions with biological targets, making it a candidate for drug development.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against multidrug-resistant pathogens:

- Synthesis and Screening : A series of derivatives were synthesized and screened against the ESKAPE group pathogens, which are known for their high levels of antibiotic resistance. The derivatives exhibited varying degrees of antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

- Minimum Inhibitory Concentration (MIC) : Notably, some derivatives showed potent activity with MIC values ranging from 1 to 8 µg/mL against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant E. faecalis (0.5–2 µg/mL). The activity against Gram-negative pathogens was less pronounced but still significant .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Derivative 14 | MRSA | 1-8 |

| Derivative 16 | VRE | 0.5-2 |

| Derivative 37 | E. coli | 16 |

3. Anticancer Activity

The anticancer potential of this compound has also been investigated:

- Cell Viability Studies : Compounds derived from this compound were tested against A549 non-small cell lung cancer cells. Certain derivatives demonstrated a reduction in cell viability by up to 50%, indicating significant cytotoxic effects .

- Mechanism of Action : The compounds were noted to suppress cell migration in vitro, suggesting potential applications in preventing metastasis in cancer treatment .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 20 | A549 | 12.0 |

| Doxorubicin | A549 | 2.29 |

4. Antioxidant Activity

The antioxidant properties of the compound are crucial for its therapeutic potential:

- DPPH Radical Scavenging Assay : The most promising derivative exhibited potent antioxidant activity in scavenging DPPH radicals, which is indicative of its ability to mitigate oxidative stress .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 20 | 85% |

| Control (Ascorbic Acid) | 90% |

5. Case Studies

Several case studies have been conducted to evaluate the efficacy of these compounds:

- Study on Multidrug Resistance : A study highlighted the effectiveness of certain derivatives against drug-resistant strains of Candida auris, showcasing their potential as antifungal agents .

- Comparative Analysis : In a comparative study with standard chemotherapeutics like doxorubicin and cisplatin, some derivatives showed comparable or superior activity against cancer cell lines .

Properties

IUPAC Name |

3-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(5-9(12)13)6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUFWTKVAWBABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CC(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20972230 | |

| Record name | 3-Amino-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5678-46-6 | |

| Record name | Hydrocinnamic acid, beta-amino-o-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005678466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-3-(2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20972230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.